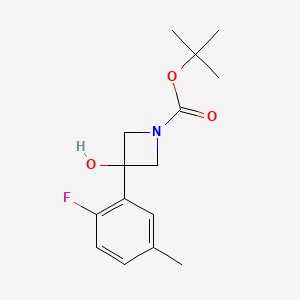

Tert-butyl 3-(2-fluoro-5-methylphenyl)-3-hydroxyazetidine-1-carboxylate

Description

Tert-butyl 3-(2-fluoro-5-methylphenyl)-3-hydroxyazetidine-1-carboxylate is a bicyclic organic compound featuring an azetidine ring substituted with a tert-butyl carbamate group, a hydroxyl group, and a 2-fluoro-5-methylphenyl moiety. The fluorine atom and methyl group on the aromatic ring influence electronic and steric properties, impacting solubility, metabolic stability, and target binding .

Properties

IUPAC Name |

tert-butyl 3-(2-fluoro-5-methylphenyl)-3-hydroxyazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FNO3/c1-10-5-6-12(16)11(7-10)15(19)8-17(9-15)13(18)20-14(2,3)4/h5-7,19H,8-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBDNSCRYRCAQJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)C2(CN(C2)C(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2-fluoro-5-methylphenyl)-3-hydroxyazetidine-1-carboxylate typically involves multiple steps, starting with the preparation of the azetidine ring. One common approach is the cyclization of a suitable precursor containing the desired functional groups. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-(2-fluoro-5-methylphenyl)-3-hydroxyazetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may enhance the performance of various industrial products.

Mechanism of Action

The mechanism by which tert-butyl 3-(2-fluoro-5-methylphenyl)-3-hydroxyazetidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the hydroxy group may influence its binding affinity and selectivity towards these targets. The exact mechanism may vary depending on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the tert-butyl azetidine-1-carboxylate core but differing in substituents on the azetidine ring or aromatic moiety. Key comparisons focus on molecular properties, synthetic routes, and substituent effects.

Table 1: Structural and Molecular Comparison

*Inferred from analogs; †Estimated based on substituent contributions.

Substituent Effects on Physicochemical Properties

- Fluorine Substitution: The 2-fluoro group in the title compound enhances electronegativity and metabolic stability compared to non-fluorinated analogs (e.g., tert-butyl 3-hydroxyazetidine-1-carboxylate).

- Methyl vs. Ethyl Groups : The 5-methylphenyl substituent in the title compound offers less steric hindrance than the 3-ethyl group in the 3-ethyl-4-fluorophenyl analog (Table 1), which may influence binding pocket accessibility .

- Hydroxyl Group : The 3-hydroxy moiety in all compared compounds contributes to hydrogen bonding, critical for target engagement. However, its presence necessitates protection during synthesis (e.g., tert-butyl carbamate) to prevent unwanted side reactions .

Biological Activity

Tert-butyl 3-(2-fluoro-5-methylphenyl)-3-hydroxyazetidine-1-carboxylate (CAS: 1493550-86-9) is a compound of increasing interest in pharmaceutical chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies and highlighting its implications in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C15H20FNO3

- Molecular Weight : 281.33 g/mol

- Purity : Typically around 97%

- IUPAC Name : this compound

The structure of the compound includes a tert-butyl group, a hydroxyazetidine moiety, and a fluorinated aromatic ring, specifically a 2-fluoro-5-methylphenyl group. The fluorine substitution is significant as it can influence the compound's lipophilicity and biological interactions.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques. While specific protocols are not widely published, general methods include:

- Reagents : The synthesis often employs isocyanates in the presence of triethylamine.

- Reactions : The reaction conditions may vary, but they generally involve stirring at room temperature followed by purification through filtration and solvent extraction.

Antiproliferative Activity

Preliminary studies have assessed the compound's antiproliferative effects against human colon cancer cell lines, specifically HCT-116 and HT-29. The results indicated that:

- HCT-116 Cell Line : Showed a moderate reduction in cell viability, suggesting potential anticancer properties.

- HT-29 Cell Line : Exhibited similar trends, although the extent of activity varied based on concentration.

These findings suggest that this compound may possess significant anticancer activity, warranting further investigation into its mechanisms of action.

Though detailed mechanisms remain unclear, fluorinated compounds often exhibit altered electronic properties that can enhance their interaction with biological targets. The presence of the fluorine atom may modify the pharmacodynamics and pharmacokinetics of the compound, potentially leading to improved efficacy in therapeutic applications.

Comparative Analysis with Related Compounds

The biological activity of this compound can be contextualized by comparing it with structurally similar compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| Tert-butyl 3-(2-chloro-5-methylphenyl)-3-hydroxyazetidine-1-carboxylate | C15H20ClNO3 | Chlorine substitution may affect reactivity and biological activity. |

| Tert-butyl 3-(2-fluoro-4-methylphenyl)-3-hydroxyazetidine-1-carboxylate | C15H20FNO3 | Different substitution pattern on the phenyl ring could influence pharmacodynamics. |

| Tert-butyl 3-(2-fluoro-5-nitrophenyl)-3-hydroxyazetidine-1-carboxylate | C15H20FNO4 | Incorporates a nitro group, potentially enhancing or altering biological activity. |

Q & A

Q. What are the key synthetic routes for Tert-butyl 3-(2-fluoro-5-methylphenyl)-3-hydroxyazetidine-1-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, including azetidine ring formation and functional group introduction. For example, a method analogous to Example 407 in EP 4374877 A2 involves coupling tert-butyl 3-hydroxyazetidine-1-carboxylate with aryl halides under palladium catalysis. Critical parameters include solvent choice (THF or DCM), temperature control (−78°C for lithiation steps), and purification via silica gel chromatography with gradients like 10:1 petroleum ether:EtOAc . Optimization focuses on minimizing side reactions (e.g., over-alkylation) and ensuring >95% purity, verified by HPLC .

Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm stereochemistry and functional groups, with hydroxy protons appearing as broad singlets (~δ 3–5 ppm) and tert-butyl groups as singlets (δ ~1.3 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., m/z 756 [M+H]+ observed in LCMS) .

- X-ray Crystallography: SHELXL refines crystal structures, resolving conformational details (e.g., azetidine ring puckering) .

- HPLC: Retention times (e.g., 1.33 minutes under SMD-TFA05 conditions) assess purity .

Q. What are the primary chemical reactions involving this compound?

The hydroxy and tert-butyl carboxylate groups enable:

- Ester hydrolysis: Acidic/basic conditions remove the Boc group, yielding free azetidine for further functionalization .

- Nucleophilic substitution: Fluorophenyl groups participate in Suzuki-Miyaura couplings with boronic acids .

- Hydrogen bonding: The hydroxy group interacts with biological targets (e.g., enzyme active sites), influencing binding affinity .

Advanced Research Questions

Q. How can structural modifications enhance this compound’s bioactivity, and what computational tools support this?

- Substituent effects: Replacing 2-fluoro-5-methylphenyl with 2,6-dimethoxyphenyl (CAS 1691616-21-3) increases steric bulk, improving selectivity for kinase targets .

- Docking studies: Tools like AutoDock Vina model interactions with FXR or IL-6 receptors, predicting binding modes and ΔG values .

- SAR analysis: Comparing IC50 values of analogs (e.g., cyclopropane vs. piperidine derivatives) identifies critical pharmacophores .

Q. How should researchers resolve contradictions in reported biological activity data?

Discrepancies often arise from assay variability (e.g., cell lines, incubation times). Mitigation strategies include:

- Standardized protocols: Use identical cell models (e.g., HEK293 for GPCR assays) and controls (e.g., reference agonists) .

- Meta-analysis: Pool data from multiple studies (e.g., anti-inflammatory activity across murine and human models) to identify trends .

- Crystallographic validation: Co-crystal structures (refined via SHELX) resolve ambiguities in binding site interactions .

Q. What methodologies are critical for studying this compound’s pharmacokinetics (PK) in preclinical models?

- In vitro assays: Microsomal stability tests (human liver microsomes) quantify metabolic half-life (t1/2) using LC-MS/MS .

- In vivo PK: Administer IV/PO doses in rodents; plasma samples analyzed via UPLC-QTOF to calculate AUC, Cmax, and bioavailability .

- Tissue distribution: Radiolabeled (14C) tracer studies map accumulation in target organs (e.g., liver vs. kidney) .

Q. How do stereochemical variations impact synthetic outcomes and biological efficacy?

- Chiral synthesis: Asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) yields enantiopure azetidine derivatives.

- Biological impact: (S)-enantiomers of related compounds show 10-fold higher FXR agonism than (R)-forms, confirmed by SPR binding assays .

- Analytical separation: Chiral HPLC (e.g., Chiralpak AD-H column) resolves enantiomers for individual testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.